2-(2,5-Dimethylphenyl)-2-oxoacetic acid
Description
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H10O3/c1-6-3-4-7(2)8(5-6)9(11)10(12)13/h3-5H,1-2H3,(H,12,13) |
InChI Key |
NDYSRCJHIBVQTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-(2,5-dimethylphenyl)-2-oxoacetic acid with halogenated and methoxylated analogs:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Lipophilicity (LogP)* | Key Structural Features |
|---|---|---|---|---|---|
| 2-(2,5-Dimethylphenyl)-2-oxoacetic acid | 2,5-diCH₃ | C₁₀H₁₀O₃ | 178.19† | ~1.8‡ | Electron-donating methyl groups |
| 2-(2,5-Difluorophenyl)-2-oxoacetic acid | 2,5-diF | C₈H₄F₂O₃ | 186.11 | ~1.2 | Electron-withdrawing fluorine atoms |
| 2-(2,5-Dichlorophenyl)-2-oxoacetic acid | 2,5-diCl | C₈H₄Cl₂O₃ | 219.02 | ~2.5 | Electron-withdrawing chlorine atoms |
| 2-(4-Methoxyphenyl)-2-oxoacetic acid | 4-OCH₃ | C₉H₈O₄ | 180.16 | ~1.0 | Electron-donating methoxy group |
*Estimated using computational tools (e.g., XLogP3).
†Calculated based on analog data .
‡Inferred from substituent effects.
Key Observations :
- Electron Effects : Halogen substituents (F, Cl) increase electron-withdrawing properties, enhancing reactivity in electrophilic reactions. Methyl and methoxy groups are electron-donating, stabilizing the aromatic ring and increasing lipophilicity .
- Lipophilicity : Chlorinated derivatives exhibit higher LogP values, suggesting greater membrane permeability, while methoxylated analogs are more hydrophilic .
Comparison with Halogenated Analogs :
- 2,5-Difluoro and 2,5-Dichloro Derivatives : These compounds exhibit strong PET inhibition due to enhanced electron-withdrawing effects, which stabilize charge-separated states in photosystem II .
- Methyl vs. Halogen Substituents : Methyl groups may reduce PET inhibition compared to halogens but improve environmental persistence due to lower reactivity .
Comparison with Other Methods :
- Halogenated Analogs : Synthesized via nucleophilic substitution or coupling reactions, often requiring harsh conditions (e.g., Cl₂ gas) .
- Methoxylated Derivatives : Prepared using hydrazine intermediates and 2-oxoacetic acid under microwave-assisted conditions, highlighting the role of substituent electronegativity in reaction efficiency .
Preparation Methods
p-Xylene-Based Route (CN104628551A)
This method employs p-xylene as the starting material, proceeding through five steps:
-
Friedel-Crafts acylation : Reacting p-xylene with chloroacetyl chloride in the presence of AlCl₃ to form 2-chloro-1-(2,5-dimethylphenyl)ethanone.
-
Ketal formation : Treating the ketone with ethylene glycol under acidic conditions (e.g., HCl or p-toluenesulfonic acid) to yield a ketal intermediate.
-
Zinc salt-catalyzed rearrangement : Using ZnO or ZnCl₂ (1–50 mol%) at 90–189°C to rearrange the ketal into a hydroxyalkyl ester.
-
Alkaline hydrolysis : Saponification with NaOH or KOH to produce sodium 2,5-dimethylphenylacetate.
-
Acidification : Adjusting pH to 1–2 with HCl to precipitate the final product.
Key Data :
Bayer CropScience Protocol (DE102004005318A1)
This streamlined four-step process avoids intermediate isolation:
-
Friedel-Crafts acylation : p-Xylene and chloroacetyl chloride react with AlCl₃ in excess p-xylene as solvent.
-
Ketalization : Direct treatment with ethylene glycol and H₂SO₄ at 100–120°C.
-
Thermal rearrangement : Heating the ketal with potassium acetate in ethylene glycol at 183–189°C.
-
Saponification and acidification : Hydrolysis with 30% NaOH followed by HCl precipitation.
Key Data :
-
Total yield: 67.5% (pilot scale).
-
Advantages: Reduced purification steps, scalable for continuous production.
Alternative Synthetic Approaches
Willgerodt-Kindler Rearrangement
While less common due to environmental concerns, this method uses 2,5-dimethylacetophenone and sulfur-based reagents (e.g., morpholine, sulfur):
Oxidative Decarboxylation of α-Keto Acids
Recent studies highlight photochemical methods for α-keto acid synthesis:
-
Visible-light-driven decarboxylation : 2H-indazoles and α-keto acids react under 420–425 nm light in MeCN/HFIP (3:1), achieving yields up to 71%.
-
Catalysts: Energy transfer via self-catalyzed pathways avoids external photosensitizers.
Reaction Optimization and Catalytic Systems
Solvent and Catalyst Screening
Impact of Acid Strength on Hydrolysis
-
HCl concentration : 5–37% HCl optimally precipitates the product without over-acidification.
-
Alternative acids : H₂SO₄ (30%) achieves similar results but risks sulfonation side reactions.
Characterization and Quality Control
Spectroscopic Data
Q & A
Q. What are the common synthetic routes for preparing 2-(2,5-dimethylphenyl)-2-oxoacetic acid, and how are reaction conditions optimized?
The synthesis of 2-(2,5-dimethylphenyl)-2-oxoacetic acid can be approached via malonate-based alkylation or oxidation of substituted acetophenones. A typical route involves reacting 2,5-dimethylbenzoyl chloride with diethyl malonate in the presence of a base (e.g., sodium ethoxide) to form an intermediate, which is hydrolyzed and decarboxylated under acidic conditions to yield the product . Key parameters include:
- Temperature : 60–80°C for malonate alkylation to avoid side reactions.
- pH : Controlled hydrolysis (pH 2–3) to prevent over-decomposition.
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Malonate alkylation | 65–75 | >95 | NaOEt, THF, 70°C |
| Acetophenone oxidation | 50–60 | >90 | KMnO₄, H₂SO₄, 40°C |
Q. How is the structural integrity of 2-(2,5-dimethylphenyl)-2-oxoacetic acid validated in synthetic workflows?
Structural confirmation relies on spectroscopic and chromatographic techniques:
- NMR : H NMR (DMSO-d₆): δ 2.25 (s, 6H, CH₃), 7.35–7.50 (m, 3H, aromatic), 12.10 (s, 1H, COOH) .
- FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch) and 1680 cm⁻¹ (ketone C=O) confirm the oxoacetic acid moiety .
- HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water 70:30, 1 mL/min) .
Advanced Research Questions
Q. How do electronic effects of the 2,5-dimethylphenyl group influence the reactivity of 2-oxoacetic acid in electrophilic substitutions?
The electron-donating methyl groups enhance the electron density of the phenyl ring, directing electrophilic attacks to the para position relative to substituents. For example, nitration with HNO₃/H₂SO₄ preferentially yields 2-(2,5-dimethyl-4-nitrophenyl)-2-oxoacetic acid. Kinetic studies show a 20% increase in reaction rate compared to unsubstituted analogs due to resonance stabilization of intermediates .
Q. What experimental strategies resolve contradictions in reported biological activity data for 2-(2,5-dimethylphenyl)-2-oxoacetic acid?
Discrepancies in enzyme inhibition assays (e.g., CYP2C9 IC₅₀ values ranging from 10–50 µM) may arise from:
- Assay conditions : pH variations (7.4 vs. 6.8) alter ionization of the carboxylic acid group.
- Substrate specificity : Use of recombinant enzymes vs. liver microsomes introduces variability.
- Statistical rigor : Replicate experiments (n ≥ 5) and standardized positive controls (e.g., sulfaphenazole for CYP2C9) improve reproducibility .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
Density Functional Theory (DFT) calculations predict metabolic soft spots. For 2-(2,5-dimethylphenyl)-2-oxoacetic acid:
Q. What safety protocols are critical for handling 2-(2,5-dimethylphenyl)-2-oxoacetic acid in laboratory settings?
Q. How does the compound’s solubility profile impact formulation in pharmacokinetic studies?
Solubility in aqueous buffers is pH-dependent:
- pH 1.2 (stomach) : 0.5 mg/mL (unionized form).
- pH 7.4 (blood) : 12 mg/mL (ionized carboxylate).
Co-solvents (e.g., PEG-400) or cyclodextrin complexation enhance solubility for in vivo dosing .
Q. What mechanistic insights explain its role in inhibiting α-ketoglutarate-dependent dioxygenases?
The compound competitively binds to the Fe(II) center in enzyme active sites, mimicking the native α-ketoglutarate substrate. X-ray crystallography of homologs (e.g., prolyl hydroxylase) shows displacement of the co-substrate by the oxoacetic acid moiety (Kᵢ = 8 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
